2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenoxy group and a methyl-substituted pyridinyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with 2-chloroacetic acid or its derivatives to form the phenoxyacetic acid intermediate.
Amidation: The phenoxyacetic acid intermediate is then coupled with 6-methyl-2-aminopyridine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and pyridinyl groups can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.
Reduction: Reduced derivatives of the phenoxy and pyridinyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Possible use as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-(6-chloropyridin-2-yl)acetamide
Uniqueness
2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to the specific substitution pattern on the phenoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-12-7-8-14(13(17)9-12)21-10-16(20)19-15-6-4-5-11(2)18-15/h4-9H,3,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPXDZYMQHYKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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